Ethyl 1-Thio-β-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethyl 1-Thio-beta-D-glucuronide has several scientific research applications:

Mécanisme D'action

Target of Action

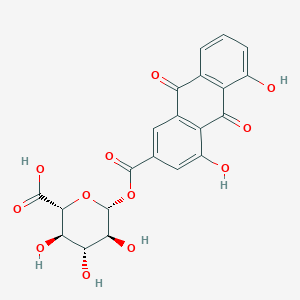

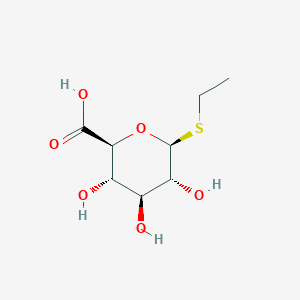

Ethyl 1-Thio-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid, is a minor phase II metabolite of ethyl alcohol (ethanol). It is formed by enzymatic conjugation of ethanol with glucuronic acid in the liver . The primary target of this compound is the enzyme UDP-Glucuronosyltransferases (UGTs), which catalyzes the glucuronidation process .

Mode of Action

The compound interacts with its target, UGTs, by undergoing a biochemical reaction known as glucuronidation. In this process, a glucuronic acid moiety is transferred from uridine-5′-diphospho (UDP)-alpha-D-glucuronic acid to ethanol, forming Ethyl 1-Thio-beta-D-glucuronide . This reaction results in the formation of a more water-soluble compound, facilitating the excretion of the metabolite from the body .

Biochemical Pathways

The glucuronidation process, catalyzed by UGTs, is a part of the phase II metabolism in the liver. This pathway plays a crucial role in the detoxification and elimination of a wide range of endogenous and xenobiotic compounds . The formation of Ethyl 1-Thio-beta-D-glucuronide represents a minor pathway in the metabolism of ethanol .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and genetic variations in the UGTs .

Result of Action

The formation of Ethyl 1-Thio-beta-D-glucuronide from ethanol represents a detoxification process. The resulting compound is a direct biomarker for alcohol, and its detection provides accurate identification of alcohol consumption . It is used as a biomarker due to its prolonged elimination and incorporation in keratinized tissues .

Action Environment

The action of Ethyl 1-Thio-beta-D-glucuronide is influenced by various environmental factors. For instance, the presence of other substances that are also metabolized by UGTs could potentially affect the metabolism of ethanol. Additionally, factors such as the individual’s health status, age, and genetic makeup can influence the activity of UGTs and thus the formation of Ethyl 1-Thio-beta-D-glucuronide .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .

Analyse Biochimique

Biochemical Properties

Ethyl 1-Thio-beta-D-glucuronide participates in biochemical reactions primarily through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. Ethyl 1-Thio-beta-D-glucuronide interacts with beta-glucuronidase, an enzyme that hydrolyzes glucuronides to release the aglycone and glucuronic acid. This interaction is crucial for the metabolism and excretion of various compounds, including drugs and toxins .

Cellular Effects

Ethyl 1-Thio-beta-D-glucuronide influences cellular processes by modulating the activity of enzymes involved in glucuronidation and hydrolysis. It affects cell signaling pathways by altering the levels of glucuronidated metabolites, which can impact gene expression and cellular metabolism. The presence of Ethyl 1-Thio-beta-D-glucuronide in cells can lead to changes in the detoxification processes, influencing the overall cellular function and health .

Molecular Mechanism

The molecular mechanism of Ethyl 1-Thio-beta-D-glucuronide involves its interaction with UDP-glucuronosyltransferase and beta-glucuronidase. It binds to these enzymes, facilitating the transfer of glucuronic acid to various substrates or the hydrolysis of glucuronides. This process is essential for the detoxification and excretion of numerous compounds. Ethyl 1-Thio-beta-D-glucuronide can also influence gene expression by modulating the levels of glucuronidated metabolites, which act as signaling molecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-Thio-beta-D-glucuronide can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of enzymes. Over time, Ethyl 1-Thio-beta-D-glucuronide may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the presence of this compound can impact cellular detoxification processes and overall cell health .

Dosage Effects in Animal Models

The effects of Ethyl 1-Thio-beta-D-glucuronide in animal models are dose-dependent. At low doses, it can enhance the detoxification processes by facilitating the conjugation and excretion of various compounds. At high doses, Ethyl 1-Thio-beta-D-glucuronide may exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition or cellular damage. These dose-dependent effects highlight the importance of careful dosage regulation in research and therapeutic applications .

Metabolic Pathways

Ethyl 1-Thio-beta-D-glucuronide is involved in the glucuronidation pathway, where it interacts with UDP-glucuronosyltransferase to facilitate the conjugation of glucuronic acid to various substrates. This pathway is crucial for the metabolism and excretion of numerous endogenous and exogenous compounds. The presence of Ethyl 1-Thio-beta-D-glucuronide can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Ethyl 1-Thio-beta-D-glucuronide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of Ethyl 1-Thio-beta-D-glucuronide can impact its biochemical activity and its effects on cellular function .

Subcellular Localization

Ethyl 1-Thio-beta-D-glucuronide is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular organelles. The subcellular localization of Ethyl 1-Thio-beta-D-glucuronide can impact its activity and function, influencing various cellular processes .

Méthodes De Préparation

The synthesis of Ethyl 1-Thio-beta-D-glucuronide involves a multi-step reaction process. One common method includes the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another step involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water . These steps ensure the formation of the desired compound with high purity.

Analyse Des Réactions Chimiques

Ethyl 1-Thio-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 1-Thio-beta-D-glucuronide is similar to other glucuronides, such as:

- Methyl 1-Thio-beta-D-glucuronide

- Propyl 1-Thio-beta-D-glucuronide

- Butyl 1-Thio-beta-D-glucuronide

Compared to these compounds, Ethyl 1-Thio-beta-D-glucuronide is unique due to its specific molecular structure and its role in proteomics research .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTPWYCFDKGU-XDUWNTRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)